Senktide trifluoroacetate salt is a synthetic compound that serves as a selective agonist for the neurokinin-3 receptor, which is part of the tachykinin family of peptides. This compound has garnered attention in scientific research due to its potential implications in various physiological processes and therapeutic applications. It is primarily utilized in research settings and is not approved for human or veterinary use.
Senktide trifluoroacetate salt is synthesized through peptide coupling techniques that involve the assembly of amino acids into a peptide chain. The synthesis typically employs protected amino acids, coupling reagents, and solvents such as dimethylformamide. The trifluoroacetate form is achieved by neutralizing the free base form with trifluoroacetic acid, enhancing solubility and stability for research applications.
The synthesis may include steps such as:
The molecular structure of Senktide trifluoroacetate salt features a complex arrangement of amino acids characteristic of tachykinins. The presence of sulfur and nitrogen atoms within its structure contributes to its biological activity.
Key structural data includes:
Senktide trifluoroacetate salt participates in various biochemical reactions primarily related to its interaction with neurokinin-3 receptors. It acts as an agonist, triggering signaling pathways that influence cellular responses.
The compound's reactivity can be assessed through:
Senktide trifluoroacetate salt exerts its effects by binding to neurokinin-3 receptors located on the surface of target cells. This binding activates G-protein coupled receptor pathways, leading to various physiological outcomes.
Research indicates that activation of neurokinin-3 receptors by Senktide can influence processes such as:
Senktide trifluoroacetate salt is primarily used in scientific research, particularly in studies focused on:
Senktide trifluoroacetate salt (C~40~H~55~N~7~O~11~S · xC~2~HF~3~O~2~) is a highly selective synthetic agonist for the neurokinin-3 receptor (NK3R), a class A G protein-coupled receptor (GPCR) encoded by the TACR3 gene. Its amino acid sequence (Succinyl-Asp-β-MePhe-Gly-Leu-Met-NH~2~) mimics the C-terminal region of neurokinin B (NKB), the endogenous ligand, but incorporates unnatural residues to enhance receptor selectivity and metabolic stability [2] [4]. Senktide exhibits nanomolar affinity for human NK3R (pK~i~ = 7.1–8.6), with significantly lower activity at NK1R and NK2R subtypes (>100-fold selectivity) [4]. Binding kinetics studies reveal biphasic association and dissociation patterns, consistent with a two-step binding model: initial rapid electrostatic interaction with receptor extracellular loops, followed by slower conformational rearrangement to stabilize the active state [4].
Table 1: Binding Kinetics of Senktide Across Species
Species | pK~i~ (NK3R) | pEC~50~ | Primary Assay System |
---|---|---|---|
Human | 8.6 | 8.9 | CHO-K1 membranes |
Rat | 7.9–9.1 | 7.9–8.8 | Cortical homogenates |
Mouse | 7.6–8.0 | 9.3 | Substantia nigra neurons |
Guinea Pig | 8.1–8.7 | 9.3 | Cortical membranes |
Data compiled from radioligand displacement and functional cAMP/IP1 accumulation assays [4].
NK3R activation by senktide triggers concentration-dependent signaling cascades:
Critical to this process is PLCβ-mediated PIP~2~ depletion, which independently modulates ion channels without requiring Ca^2+^ release or PKC. In BLA neurons, senktide (100 nM) increases action potential firing by 250% via PIP~2~-dependent TRPC4/5 activation and GIRK suppression [1].
Table 2: Concentration-Dependent Functional Effects of Senktide
Concentration | Primary Pathway | Ion Channel Effects | Functional Outcome |
---|---|---|---|
1–10 nM | G~q/11~-PLCβ-PIP~2~ | TRPC4/5 ↑, GIRK ↓ | Neuronal excitation |
10–50 nM | Ca^2+^/PKC | Kv7 ↓, Ca~v~ ↑ | Enhanced synaptic transmission |
>100 nM | G~s~-cAMP-PKA | HCN ↑, GluR1 phosphorylation | Long-term potentiation (LTP) |
Prolonged NK3R activation by senktide (≥30 min) induces receptor internalization and nuclear translocation—a process distinct from classical GPCR endocytosis. This involves:
Dose-dependent effects are evident:
Table 3: Nuclear Effects of Senktide in Hypothalamic Neurons
Parameter | 1 nM Senktide | 10 nM Senktide | 100 nM Senktide |
---|---|---|---|
H3 Acetylation | ↑ 45% | ↑ 60% | ↓ 25% |
H4 Acetylation | ↑ 40% | ↑ 55% | ↓ 20% |
Chromatin State | Relaxed | Highly relaxed | Condensed |
Key Gene Changes | BDNF ↑ 3.5x | c-Fos ↑ 4.2x | Egr1 ↓ 70% |
Data from CLU209 hypothalamic cell line after 45-min exposure [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1